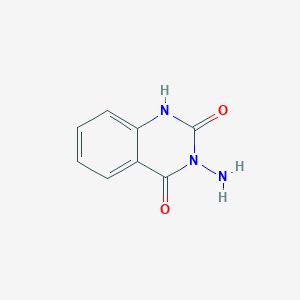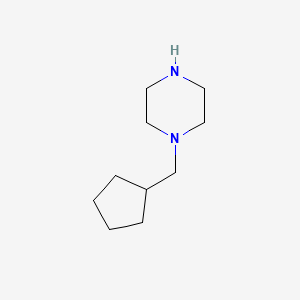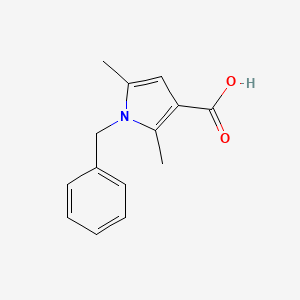
3-Amino-1H-chinazolin-2,4-dion
Übersicht
Beschreibung
3-Amino-1H-quinazoline-2,4-dione (3AQD) is an important heterocyclic compound widely used in synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of compounds with potential applications in medicine, agriculture, and materials science. 3AQD is a highly versatile compound with a range of potential applications in the field of scientific research. It can be used as a synthetic intermediate in the synthesis of complex molecules and as a starting material for the synthesis of various drugs, agrochemicals, and materials.
Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
Chinazolinderivate haben eine potente Antikrebsaktivität gezeigt . Es wurde beobachtet, dass die Einführung bestimmter Gruppen, wie z. B. der Chlorphenethylgruppe an der Chinazolin-2,4(1H,3H)-dion-2-Position, die Antitumorpotenz erhöht .
Antibakterielle Aktivität
Chinazolinderivate haben signifikante antibakterielle Eigenschaften gezeigt . Dies macht sie zu einer potenziellen Quelle für die Entwicklung neuer antibakterieller Mittel.
Antifungal Aktivität
Chinazolinonderivate, die 3-Acrylamid-Motive enthalten, wurden auf ihre antifungale Aktivität gegen vier phytopathogene Pilze untersucht . Dies deutet auf eine mögliche Verwendung bei der Entwicklung von Antimykotika hin.
Entzündungshemmende Aktivität
Es wurde auch festgestellt, dass Chinazolinderivate entzündungshemmende Eigenschaften besitzen . Dies macht sie zu einer potenziellen Quelle für die Entwicklung neuer entzündungshemmender Medikamente.
Analgetische Aktivität
Es wurde berichtet, dass Chinazolinderivate analgetische Eigenschaften aufweisen . Dies deutet auf eine mögliche Verwendung in der Schmerzbehandlung hin.
Antivirale Aktivität
Chinazolinderivate haben antivirale Eigenschaften gezeigt . Dies deutet auf eine mögliche Verwendung bei der Entwicklung von antiviralen Medikamenten hin.
Antioxidative Aktivität
Chinazolinderivate haben antioxidative Eigenschaften gezeigt . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Erkrankungen im Zusammenhang mit oxidativem Stress hin.
Antidiabetische Aktivität
Es wurde festgestellt, dass Chinazolinderivate antidiabetische Eigenschaften aufweisen . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Diabetes hin.
Zukünftige Richtungen
Quinazoline-2,4-diones and their derivatives have shown potential in various fields of biology, pesticides, and medicine . Future research could focus on exploring the pharmacological potential of these compounds, as they have shown moderate inhibitory activity against enzymes like α-amylase and α-glucosidase . Additionally, the compound 3d exhibited a higher cytotoxic effect than 5-fluorouracil in the Artemia salina assay , suggesting potential applications in cancer treatment.
Wirkmechanismus
Target of Action
The primary targets of 3-Amino-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates in the human body .
Mode of Action
3-Amino-1H-quinazoline-2,4-dione interacts with its targets, α-amylase and α-glucosidase, by forming different types of intermolecular interactions in the pocket site of these enzymes . This interaction inhibits the activity of these enzymes, thereby affecting the breakdown of dietary carbohydrates .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes by 3-Amino-1H-quinazoline-2,4-dione affects the carbohydrate metabolism pathway . This results in a decrease in the breakdown and absorption of dietary carbohydrates, which can have downstream effects on blood glucose levels .
Pharmacokinetics
The compound’s ability to inhibit α-amylase and α-glucosidase suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Amino-1H-quinazoline-2,4-dione’s action include the inhibition of α-amylase and α-glucosidase enzymes . This leads to a decrease in the breakdown and absorption of dietary carbohydrates, which can help regulate blood glucose levels . In addition, some derivatives of 3-Amino-1H-quinazoline-2,4-dione have shown cytotoxic effects in the Artemia salina assay .
Action Environment
The action, efficacy, and stability of 3-Amino-1H-quinazoline-2,4-dione can be influenced by various environmental factors. For instance, the synthesis of 3-Amino-1H-quinazoline-2,4-dione can proceed efficiently in water without any catalyst, suggesting that the compound may be stable in aqueous environments . .
Biochemische Analyse
Biochemical Properties
3-Amino-1H-quinazoline-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to the active sites of these enzymes, preventing substrate binding and subsequent catalysis. Additionally, 3-Amino-1H-quinazoline-2,4-dione exhibits antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
The effects of 3-Amino-1H-quinazoline-2,4-dione on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation . By affecting these pathways, 3-Amino-1H-quinazoline-2,4-dione can induce cell death in cancer cells while sparing normal cells. Furthermore, its antioxidant properties contribute to the maintenance of cellular homeostasis by reducing oxidative damage .
Molecular Mechanism
At the molecular level, 3-Amino-1H-quinazoline-2,4-dione exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . The compound also interacts with DNA and RNA, affecting gene expression and protein synthesis . Additionally, 3-Amino-1H-quinazoline-2,4-dione can modulate the activity of transcription factors, leading to changes in the expression of target genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1H-quinazoline-2,4-dione change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 3-Amino-1H-quinazoline-2,4-dione maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 3-Amino-1H-quinazoline-2,4-dione vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and antioxidant activity . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing adverse effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-Amino-1H-quinazoline-2,4-dione is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism, contributing to its diverse biological effects .
Transport and Distribution
Within cells and tissues, 3-Amino-1H-quinazoline-2,4-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes . These factors determine its localization and concentration within different tissues, impacting its biological activity.
Subcellular Localization
The subcellular localization of 3-Amino-1H-quinazoline-2,4-dione is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Eigenschaften
IUPAC Name |
3-amino-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGODFWGUBLTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359533 | |
| Record name | 3-Amino-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30386-01-7 | |
| Record name | 3-Amino-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic method described for 3-Amino-1H-quinazoline-2,4-diones?
A1: The research describes a novel and efficient synthesis of substituted 3-Amino-1H-quinazoline-2,4-diones. [] This method utilizes readily available fluorobenzoic acid as a starting material and proceeds through a three-step synthesis with high yields. The key step involves generating a urea dianion (compound 7 in the paper) that undergoes intramolecular nucleophilic displacement of the fluorine atom, leading to the formation of the quinazolinedione ring. [] This approach offers a potentially advantageous alternative to previous synthetic routes.
Q2: What is the role of (2,4-dinitro-phenyl)-hydroxylamine in this synthesis?
A2: (2,4-dinitro-phenyl)-hydroxylamine serves as the aminating reagent in the final step of the synthesis. [] It introduces the 3-amino moiety to the quinazolinedione core, resulting in the desired 3-Amino-1H-quinazoline-2,4-dione product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)




![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)


![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)